
4-Hydroxymethyl-2-methoxyphenylboronic acid
Overview
Description
4-Hydroxymethyl-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.98 g/mol. The purity is usually 95%.
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Biological Activity
Overview
4-Hydroxymethyl-2-methoxyphenylboronic acid is a boronic acid derivative that has attracted attention in recent research due to its potential biological activities, particularly in the field of cancer treatment. This compound's structure allows it to interact with various biomolecules, influencing enzyme activity and protein functions.
The biological activity of this compound primarily arises from its boronate group, which can form reversible covalent bonds with cis-diols found in glycoproteins and other biomolecules. This property suggests its potential as an enzyme inhibitor, particularly targeting proteasomes and glycosidases, which are crucial in cancer cell survival and metabolism.
Biological Activities
Research indicates several key biological activities associated with this compound:
Research Findings
Recent studies have focused on the interactions of this compound with biomolecules:
- Inhibition Studies : Preliminary findings indicate that this compound can inhibit certain enzymes involved in cancer progression. For instance, it has been shown to affect proteasome activity, which is critical for regulating protein degradation pathways.
- Binding Affinity : Interaction studies have demonstrated its binding affinity towards specific targets, providing insights into its mechanism of action. These studies often utilize surface plasmon resonance (SPR) and other biophysical methods to quantify binding interactions .
- Comparative Analysis : A comparison with structurally similar compounds highlights the unique aspects of this compound. For example:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methoxyphenylboronic acid | Contains methoxy group | Lacks hydroxymethyl functionality |
4-Methoxyphenylboronic acid | Contains methoxy group | Different substitution pattern on the phenyl ring |
2-Hydroxymethyl-4-methoxyphenylboronic acid | Hydroxymethyl group at different position | Positioning of hydroxymethyl affects reactivity |
This table illustrates how this compound stands out due to its specific arrangement of functional groups, enhancing its reactivity and potential biological activity compared to similar compounds.
Case Studies
While specific case studies on this compound are scarce, related compounds have been studied extensively:
- In Vivo Studies : Some boronic acids have shown promising results in animal models for inhibiting tumor growth and metastasis. For instance, compounds demonstrating similar mechanisms have been tested for their efficacy against triple-negative breast cancer (TNBC), exhibiting significant inhibitory effects on tumor proliferation and metastasis .
- Toxicity Assessments : Toxicological evaluations indicate that while these compounds show promise, they also require careful assessment regarding their safety profiles. Studies have reported varying degrees of cytotoxicity against normal cells versus cancer cells, underscoring the importance of selectivity in therapeutic applications .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPGQWDDRHAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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